molecular formula C23H19N3O5S B2660280 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 1428359-63-0

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No.: B2660280
CAS No.: 1428359-63-0
M. Wt: 449.48
InChI Key: NWOMXAVZEIHBNE-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is known for its unique structural features, which include a benzoyl group, a tetrahydroquinoline moiety, and a benzoxazole sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, which is then functionalized with a benzoyl group. Subsequent steps involve the introduction of the benzoxazole ring and the sulfonamide group. Common reagents used in these reactions include benzoyl chloride, sulfonamide derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with parameters such as temperature, solvent, and reaction time being carefully controlled.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline analogs

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry, where it may serve as a lead compound for drug development.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide: This compound shares the tetrahydroquinoline core and benzoyl group but differs in the presence of a cinnamamide moiety.

    N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(3-chlorophenyl)methanesulfonamide: Similar in structure, this compound includes a chlorophenyl group instead of the benzoxazole ring.

    N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide: This compound features a dimethylbutanamide group, highlighting the diversity of derivatives that can be synthesized from the tetrahydroquinoline core.

Uniqueness

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide stands out due to its unique combination of structural elements, which confer distinct chemical reactivity and potential applications. The presence of the benzoxazole sulfonamide group, in particular, distinguishes it from other similar compounds and contributes to its diverse range of scientific research applications.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-oxo-3H-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S/c27-22(16-5-2-1-3-6-16)26-12-4-7-15-8-9-17(13-20(15)26)25-32(29,30)18-10-11-21-19(14-18)24-23(28)31-21/h1-3,5-6,8-11,13-14,25H,4,7,12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOMXAVZEIHBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4)N(C1)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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